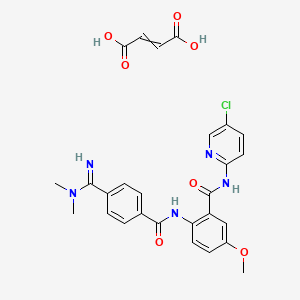

Betrixaban; maleic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Betrixaban, marketed under the trade name Bevyxxa, is an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. It is primarily used for the prevention of venous thromboembolism in adults who are hospitalized for acute medical illnesses and are at risk for thromboembolic complications . Betrixaban is unique among direct oral anticoagulants due to its relatively low renal excretion and lack of metabolism by the CYP3A4 enzyme .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

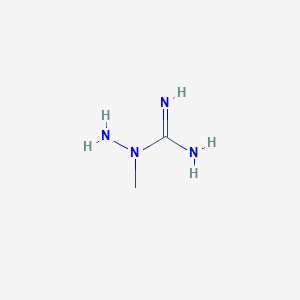

Betrixaban can be synthesized through a multi-step process starting from 5-methoxy-2-nitrobenzoic acid. The synthetic route involves reduction, acylation, chlorination, and amidine formation . The key steps include:

- Reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.

- Conversion of 4-cyanobenzoic acid to its acid chloride, followed by coupling with the amine to form an amide.

- Further acylation and amidine formation to yield the final product .

Industrial Production Methods

For industrial-scale production, a scalable route involving seven steps has been developed. This method uses cost-effective amide formation and 2-methyltetrahydrofuran as a reaction solvent and for extraction in multiple stages. The overall yield of this process is approximately 38%, with high purity (>98%) .

Analyse Chemischer Reaktionen

Types of Reactions

Betrixaban undergoes several types of chemical reactions, including:

Reduction: The initial reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.

Acylation: Multiple acylation steps to form amides.

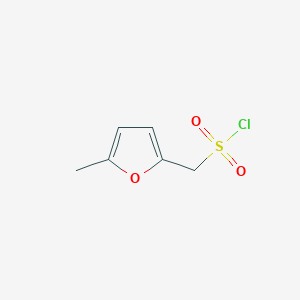

Chlorination: Introduction of chlorine atoms in the synthesis process.

Amidine Formation: Final step to form the amidine group.

Common Reagents and Conditions

Reduction: Typically involves hydrogenation using a palladium catalyst.

Acylation: Utilizes acid chlorides and amines in the presence of coupling agents like EDC and NHS.

Chlorination: Uses reagents like thionyl chloride or phosphorus oxychloride.

Amidine Formation: Involves the reaction of amides with amidine reagents under acidic conditions.

Major Products Formed

The major product formed from these reactions is Betrixaban itself, with high purity and yield .

Wissenschaftliche Forschungsanwendungen

Betrixaban has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying direct Factor Xa inhibitors.

Biology: Investigated for its effects on blood coagulation pathways.

Medicine: Clinically used for the prevention of venous thromboembolism in hospitalized patients.

Wirkmechanismus

Betrixaban exerts its effects by directly inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade. By inhibiting Factor Xa, Betrixaban prevents the formation of thrombin and subsequently reduces the formation of fibrin clots . This mechanism is independent of cofactors and is both competitive and reversible .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Edoxaban

- Rivaroxaban

- Apixaban

- Enoxaparin

Uniqueness

Betrixaban is unique among these compounds due to its longer half-life, lower renal excretion, and lack of metabolism by the CYP3A4 enzyme. These properties make it particularly suitable for patients with renal impairment and those at risk of drug-drug interactions .

Eigenschaften

IUPAC Name |

but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSJEZCXVWQKCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)

![N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine](/img/structure/B12438941.png)

![7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)-](/img/structure/B12438959.png)

![(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)